molecular formula C10H15BrN2 B2952887 1-(4-Bromophenyl)butylhydrazine CAS No. 1379326-40-5

1-(4-Bromophenyl)butylhydrazine

Cat. No. B2952887
CAS RN: 1379326-40-5
M. Wt: 243.148
InChI Key: NPWHWFRUUHAOFD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)butylhydrazine, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic effects on age-related cognitive decline and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(4-Bromophenyl)butylhydrazine is not fully understood. However, studies have suggested that 1-(4-Bromophenyl)butylhydrazine may exert its neuroprotective effects by activating the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. 1-(4-Bromophenyl)butylhydrazine has also been shown to modulate the expression of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(4-Bromophenyl)butylhydrazine has been shown to have other beneficial effects on the body. Studies have demonstrated that 1-(4-Bromophenyl)butylhydrazine can improve mitochondrial function, increase insulin sensitivity, and reduce body weight and fat mass in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Bromophenyl)butylhydrazine in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. 1-(4-Bromophenyl)butylhydrazine has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using 1-(4-Bromophenyl)butylhydrazine is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 1-(4-Bromophenyl)butylhydrazine. One area of interest is the potential use of 1-(4-Bromophenyl)butylhydrazine in combination with other compounds for the treatment of Alzheimer's disease. Another direction is to investigate the long-term effects of 1-(4-Bromophenyl)butylhydrazine on cognitive function and aging. Additionally, studies could explore the effects of 1-(4-Bromophenyl)butylhydrazine on other neurological disorders, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-Bromophenyl)butylhydrazine is a promising compound with potential therapeutic effects on age-related cognitive decline and Alzheimer's disease. Its ability to cross the blood-brain barrier and low toxicity profile make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand the mechanism of action and long-term effects of 1-(4-Bromophenyl)butylhydrazine, as well as its potential use in combination with other compounds for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)butylhydrazine involves the reaction of 4-bromobenzaldehyde and 4-pentenal in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain a white powder with a melting point of 113-115°C.

Scientific Research Applications

1-(4-Bromophenyl)butylhydrazine has been extensively studied for its potential therapeutic effects on age-related cognitive decline and Alzheimer's disease. In vitro studies have shown that 1-(4-Bromophenyl)butylhydrazine can increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are essential for the growth and survival of neurons. 1-(4-Bromophenyl)butylhydrazine has also been shown to reduce oxidative stress and inflammation in the brain, both of which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

1-(4-bromophenyl)butylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWHWFRUUHAOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Br)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53402306

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